1-[4-(n-Pentylthio)phenyl]ethanol
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Overview
Description
1-[4-(n-Pentylthio)phenyl]ethanol is an organic compound characterized by the presence of a phenyl ring substituted with a pentylthio group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(n-Pentylthio)phenyl]ethanol can be synthesized through several methods. One common approach involves the reaction of 4-bromothiophenol with n-pentyl bromide to form 4-(n-pentylthio)phenol. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by hydrolysis to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process typically includes steps like distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(n-Pentylthio)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens or nitrating agents under controlled conditions.
Major Products:
Oxidation: 1-[4-(n-Pentylthio)phenyl]ethanone.
Reduction: 1-[4-(n-Pentylthio)phenyl]ethane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[4-(n-Pentylthio)phenyl]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(n-Pentylthio)phenyl]ethanol involves its interaction with specific molecular targets. The ethanol moiety can form hydrogen bonds with biological molecules, while the phenyl ring and pentylthio group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and activity in biological systems.
Comparison with Similar Compounds
- 1-[4-(n-Butylthio)phenyl]ethanol
- 1-[4-(n-Hexylthio)phenyl]ethanol
- 1-[4-(n-Pentylthio)phenyl]methanol
Comparison: 1-[4-(n-Pentylthio)phenyl]ethanol is unique due to its specific pentylthio substitution, which can influence its physical and chemical properties compared to similar compounds with different alkyl chain lengths or functional groups
Properties
IUPAC Name |
1-(4-pentylsulfanylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9,11,14H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIJBAZDGIJFIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC=C(C=C1)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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